Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate

Lipophilicity Physicochemical properties ADME

Researchers facing inconsistent SAR data due to undesired ester hydrolysis or polarity shifts in 2-amino-4-phenylthiophene series can now secure a validated intermediate. This tert-butyl ester provides a reliable solution for controlled synthetic pathways. - Enables selective deprotection to the active carboxylic acid for generating aPKC inhibitors targeting diabetic retinopathy models. - Distinct SlogP (3.768) vs. methyl/ethyl esters influences membrane permeability and intracellular distribution for accurate in vivo studies. - Steric bulk minimizes side reactions in multi-step syntheses, ensuring higher yields for focused kinase inhibitor library production.

Molecular Formula C15H17NO2S
Molecular Weight 275.37
CAS No. 944578-51-2
Cat. No. B2925323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-amino-4-phenylthiophene-3-carboxylate
CAS944578-51-2
Molecular FormulaC15H17NO2S
Molecular Weight275.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N
InChIInChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)12-11(9-19-13(12)16)10-7-5-4-6-8-10/h4-9H,16H2,1-3H3
InChIKeyUSIZETBQENNKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate Procurement Guide


Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 944578-51-2) is a heterocyclic thiophene derivative that serves as a versatile small molecule scaffold . It belongs to a class of 2-amino-3-carboxy-4-phenylthiophenes, which have been identified as novel atypical protein kinase C (aPKC) inhibitors [1]. The compound features a tert-butyl ester protecting group at the 3-position, distinguishing it from simpler alkyl esters and enabling specific synthetic applications.

Why Generic Substitution Fails for Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate


Generic substitution with alternative 2-amino-4-phenylthiophene esters (e.g., ethyl, methyl) is not scientifically valid due to significant differences in physicochemical properties that directly impact experimental outcomes. The tert-butyl ester group confers distinct lipophilicity (SlogP 3.768) compared to ethyl (LogP 3.7552) and methyl (LogP 3.3915) esters [1][2]. These differences affect membrane permeability, protein binding, and intracellular distribution, thereby influencing biological activity in cellular and in vivo models. Furthermore, the steric bulk of the tert-butyl group alters the compound's reactivity and stability, which is critical for synthetic applications and the generation of active metabolites or downstream inhibitors [1].

Evidence Guide: Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate


Lipophilicity: Tert-butyl Ester vs. Ethyl and Methyl Esters

The tert-butyl ester demonstrates higher lipophilicity (SlogP 3.768) compared to the ethyl ester (LogP 3.7552) and the methyl ester (LogP 3.3915) [1][2]. This increased lipophilicity is a direct consequence of the larger tert-butyl group, which enhances membrane permeability and may influence the compound's distribution and bioavailability in biological systems [1].

Lipophilicity Physicochemical properties ADME

Scaffold Versatility for aPKC Inhibitor Synthesis

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate is described as a 'versatile small molecule scaffold' that can be used to generate a variety of 2-amino-3-carboxy-4-phenylthiophene derivatives . This class of compounds has been identified as novel atypical protein kinase C (aPKC) inhibitors, with some members exhibiting EC50 values in the low nanomolar range in cellular assays [1]. The tert-butyl ester serves as a protecting group that can be selectively removed to yield the free carboxylic acid, a key step in the synthesis of potent aPKC inhibitors [1].

Scaffold Synthetic intermediate aPKC inhibitor

Steric Bulk: Distinct Reactivity and Stability

The presence of the bulky tert-butyl group at the 3-position provides steric hindrance that can influence the compound's reactivity in chemical transformations and its stability under various conditions . This steric bulk can prevent unwanted side reactions and facilitate selective modifications at other positions on the thiophene ring, a key advantage in multistep synthetic sequences compared to less hindered esters (e.g., methyl or ethyl esters) .

Steric hindrance Stability Synthetic chemistry

Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate Applications


aPKC Inhibitor Synthesis for Retinal Disease Research

This compound is ideal as a protected intermediate for synthesizing 2-amino-3-carboxy-4-phenylthiophene-based aPKC inhibitors . The tert-butyl ester allows for selective deprotection to the active carboxylic acid, which is crucial for generating inhibitors that block VEGF-induced blood-retinal barrier breakdown, a key target in diabetic retinopathy and macular edema research [1].

Kinase Inhibitor Library Building Block

As a versatile scaffold, this compound serves as a starting point for creating focused libraries of thiophene derivatives for kinase inhibitor screening . The distinct lipophilicity imparted by the tert-butyl ester influences the ADME properties of the final compounds, allowing for the exploration of structure-activity relationships (SAR) related to cellular permeability and target engagement [1].

Multistep Thiophene Derivative Synthesis

The steric hindrance provided by the tert-butyl ester makes this compound particularly suitable for multistep synthetic sequences where controlled reactivity and protection of the carboxylic acid functionality are required . Its use minimizes side reactions and improves overall synthetic efficiency compared to less hindered ester analogs, leading to higher yields and purities of the desired final products .

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